N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of molecules that exhibit significant biological and chemical activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure The initial step may involve the cyclization of a suitable precursor to form the 2-oxopyrrolidin-1-yl moiety
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.
Molecular Targets and Pathways:
Receptors: Potential binding to GABA receptors or other neurotransmitter receptors.
Enzymes: Interaction with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
This compound is unique in its structure and activity compared to similar compounds. Some similar compounds include:
Piracetam: A nootropic drug with a similar pyrrolidinone structure.
Levetiracetam: An anticonvulsant with a related chemical framework.
Aniracetam: Another nootropic with a similar core structure.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)15-4-1-3-13(9-15)11-17(26)24-12-14-6-7-23-16(10-14)25-8-2-5-18(25)27/h1,3-4,6-7,9-10H,2,5,8,11-12H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAODAKHULSKIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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